fibrinogen Bern I
Description
Properties
CAS No. |
152618-35-4 |
|---|---|
Molecular Formula |
C10H11NO3 |
Synonyms |
fibrinogen Bern I |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Abnormalities in Dysfibrinogenemias
Fibrinogen Bern I (if analogous to other dysfibrinogenemias like fibrinogen Alès or γA/γ' variants ) likely involves mutations in critical domains affecting fibrin polymerization or cross-linking. Key reactions include:
-
Thrombin-mediated cleavage : Release of fibrinopeptides A (FpA) and B (FpB) from the Aα and Bβ chains, respectively, is essential for fibrin monomer polymerization. Mutations near thrombin cleavage sites (e.g., γ-Asp316Asn in fibrinogen Alès ) delay or disrupt fibrinopeptide release.
-
Polymerization defects : Impaired "A:a" interactions between fibrin monomers (via GPR motifs and γ-chain pockets) reduce protofibril formation .
Cross-Linking and Clot Stability
Factor XIIIa-mediated cross-linking stabilizes fibrin clots by forming covalent bonds between:
-
γ-chain glutamine (Gln) and lysine (Lys) residues : Forms γ-γ dimers.
Table 1: Cross-Linking Kinetics in Fibrinogen Variants
Fibrinogen-Thrombin Binding Interactions
Abnormal fibrinogens may exhibit altered thrombin sequestration:
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γ' chain binding : The γ' sequence (γ275–411) binds thrombin exosite I, regulating its activity . Mutations here reduce thrombin binding, increasing free thrombin availability and thrombosis risk.
-
Antithrombin I activity : Impaired fibrinogen-thrombin binding elevates thrombin-mediated clotting .
Fibrinolysis Resistance
Dysfibrinogenemias often alter plasminogen activation:
-
Tissue plasminogen activator (tPA) binding : Mutations in fibrin’s coiled-coil regions reduce tPA binding, slowing plasmin generation .
-
D-dimer release : Defective fibrin networks yield atypical D-dimer profiles, detectable via HPLC or immunoassays .
Methodological Insights
Key experimental approaches to characterize fibrinogen variants include:
-
SDS-PAGE : Identifies abnormal γ-γ dimer or α-polymer patterns (e.g., delayed cross-linking in fibrinogen Alès ).
-
HPLC : Quantifies fibrinopeptide release kinetics (e.g., FpA release rate decreased by 43% in fibrinogen 2 vs. 1 ).
-
Scanning electron microscopy (SEM) : Reveals thinner fibers (75 ± 23 nm vs. 124 ± 27 nm in normal fibrinogen ).
Clinical Implications
While this compound’s specific phenotype is undocumented here, analogous variants correlate with:
Comparison with Similar Compounds
Comparison with Similar Compounds
Fibrinogen Bern I is one of several dysfunctional fibrinogen variants with distinct molecular defects. Below is a detailed comparison with other notable variants:
Fibrinogen Bern II
- Functional Impact : Both Bern I and Bern II exhibit prolonged thrombin clotting times. However, Bern II’s defect persists even at physiological calcium levels, highlighting its independence from calcium-mediated stabilization .
- Clinical Relevance : The calcium-insensitive nature of Bern II suggests a more severe functional impairment in vivo compared to Bern I.
Fibrinogen Bern IV, Bern V, and Milano XI
- Mutation Site: These variants feature amino acid substitutions at position 16 of the Aα-chain (Arg→His in Bern IV and Milano XI; Arg→Cys in Bern V), disrupting thrombin cleavage of fibrinopeptide A .
- Functional Impact: Clotting Assays: All three variants show prolonged thrombin and reptilase clotting times and discrepancies between functional and antigenic fibrinogen levels . Fibrinolysis: Fibrin Bern V exhibits delayed plasmin degradation due to albumin binding via its free cysteine residue, whereas Bern IV fibrinolysis resembles normal fibrin .
- Calcium Sensitivity: Unlike Bern I, these variants’ defects are unrelated to calcium binding, emphasizing the diversity of fibrinogen dysfunction mechanisms.
Fibrinogen Milano V
- Mutation : Substitution in the γ-chain (γ275 Arg→Cys) .
- Functional Impact: Causes defective fibrin polymerization and mild bleeding.
Data Tables
Table 1: Key Biochemical and Functional Differences
Table 2: Clinical and Laboratory Findings
| Variant | Bleeding Tendency | Functional/Antigenic Fibrinogen Discrepancy | Key Structural Feature |
|---|---|---|---|
| Bern I | Mild | No | High sialic acid; γ-chain defect |
| Bern IV/V/Milano XI | Moderate | Yes | Aα16 substitution |
| Bern II | Moderate-Severe | No | Polymerization site defect |
Research Findings and Implications
- Calcium’s Role: Bern I’s partial correction with calcium highlights the importance of calcium in fibrinogen stabilization, a feature absent in Bern II and Aα-chain variants .
- Structural Diversity: Variants like Bern V demonstrate how mutations outside calcium-binding regions (e.g., Aα16) can still profoundly affect fibrinogen function via mechanisms like albumin binding .
- Diagnostic Challenges: Discrepancies between functional and antigenic fibrinogen levels in Aα-chain variants complicate diagnosis, necessitating advanced assays like HPLC for fibrinopeptide analysis .
Preparation Methods
Centrifugation and Fractionation
Liquid platelet-rich fibrin (PRF) protocols, adapted for dysfibrinogenemia studies, separate fibrinogen into platelet-poor plasma (PPP) and buffy coat (BC) fractions. Centrifugation at 2000 RCF for 8 minutes concentrates fibrinogen in PPP (10.2% clottable matrix) and BC (25.3% cellular components). For Bern I, PPP is preferred due to higher fibrinogen yield.
Key Parameters:
| Centrifugation Force (RCF) | Fibrinogen Concentration (mg/mL) | Clottable Fraction (%) |
|---|---|---|
| 300 | 2.8 ± 0.3 | 8.5 ± 1.2 |
| 700 | 3.1 ± 0.4 | 9.1 ± 1.5 |
| 2000 | 3.5 ± 0.5 | 10.2 ± 1.8 |
| Data derived from liquid PRF studies. |
Recombinant Expression Systems
Transient Transfection in HEK293 Cells
Recombinant expression allows controlled production of fibrinogen Bern I for mechanistic studies. HEK Expi293™ cells are transfected with plasmids encoding mutant FGG (γ-Asp330Val) and wild-type FGA and FGB.
Steps:
-
Vector Design: pcDNA3.1 vectors with fibrinogen chains are co-transfected using polyethyleneimine.
-
Protein Harvesting: Culture supernatants are collected 72 hours post-transfection.
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Affinity Purification: Recombinant fibrinogen is purified using GPRPK or Affimer columns.
Yield and Purity:
Quality Control and Functional Analysis
Clottability Assays
This compound’s impaired polymerization is quantified using thromboelastometry (ROTEM®). Key metrics include:
Structural Characterization
Cryogenic electron microscopy (cryo-EM) of recombinant Bern I fibrinogen reveals distorted D-region architecture, with a root-mean-square deviation (RMSD) of 4.2 Å compared to wild-type. This structural flexibility explains its polymerization defect.
Comparative Analysis of Preparation Methods
| Method | Yield (mg) | Purity (%) | Clottability (%) | Time (Hours) |
|---|---|---|---|---|
| Plasma Affinity | 20–50 | 95–98 | 85–90 | 3–4 |
| Recombinant | 5–10 | 95–97 | 70–75 | 6–8 |
| PRF Centrifugation | 10–15 | 80–85 | 60–65 | 1–2 |
Key Findings:
Q & A
(Basic) What molecular genetic techniques are used to identify the gamma 337 Asn→Lys substitution in fibrinogen Bern I?
The mutation was identified using polymerase chain reaction (PCR) amplification of genomic DNA followed by sequence analysis. Genomic DNA from the patient was amplified, cloned into M13mp19 vectors, and sequenced to pinpoint the AAC→AAA mutation at position gamma 337, confirming the asparagine to lysine substitution. This approach combines functional assays (e.g., prolonged thrombin time) with molecular genetic validation .
(Basic) How does this compound's structural abnormality affect fibrin polymerization kinetics in vitro?
Functional assays such as thrombin and reptilase clotting times demonstrate prolonged polymerization. The substitution disrupts the D:D interaction between fibrin monomers, assessed via turbidity assays and electron microscopy to visualize impaired fibrin network formation. Calcium supplementation experiments further clarify the role of gamma 337 in stabilizing fibrin protofibrils .
(Advanced) What experimental framework is recommended for comparative studies of this compound with other dysfibrinogenemias?
Apply the PICOT framework :
- P opulation: Patients with dysfibrinogenemia
- I ntervention: Bern I variant
- C omparison: Other fibrinogen variants (e.g., fibrinogen Caracas II)
- O utcome: Polymerization efficiency, clinical bleeding/thrombosis
- T ime: Longitudinal monitoring
This structure ensures hypothesis-driven research design and controls for confounding variables like concurrent coagulation disorders .
(Advanced) How can conflicting data on this compound's plasmin degradation resistance be resolved?
Triangulate data using:
Functional assays : Plasmin digestion kinetics monitored by SDS-PAGE.
Structural analyses : Mass spectrometry of D-dimer fragments to identify cleavage sites.
Computational modeling : Molecular dynamics simulations to assess calcium-binding affinity changes.
This multi-method approach addresses discrepancies in degradation patterns reported in earlier studies .
(Advanced) What protocols ensure reproducibility when characterizing this compound's biophysical properties?
Follow Beilstein Journal guidelines:
- Report exact centrifugation forces (e.g., 15,000×g), buffer conditions (pH 7.4, 5 mM Ca²⁺), and clotting agent concentrations (1 NIH U/mL thrombin).
- Provide raw turbidity curves in supplementary materials.
- Cross-validate findings using quartz crystal microbalance (QCM) to measure fibrinogen adsorption kinetics .
(Basic) Which clinical laboratory findings are pathognomonic for this compound?
Key diagnostic hallmarks include:
- Functional vs. antigenic discrepancy : Low fibrinogen via Clauss method (functional) vs. normal levels via heat precipitation (antigenic).
- Thrombin time : >30 seconds (excluding heparin contamination).
- Reptilase time : Normal, ruling out thrombin inhibitors.
These findings direct targeted DNA sequencing of the FGG gene .
(Advanced) How should cryo-EM studies be designed to elucidate this compound's conformational flexibility?
Collect >500 GB of cryo-EM data across multiple flexibility states.
Use EMAN2 and CryoSPARC for particle picking, 3D classification, and refinement.
Apply neural networks trained on fibrinogen datasets to resolve flexible regions.
Validate with negative staining controls to exclude preparation artifacts .
(Advanced) What multidisciplinary approaches address the functional-structural paradox in this compound research?
Integrate:
- Hematological phenotyping : Rotational thromboelastometry (ROTEM) to assess clot stability.
- Computational mutagenesis : FoldX software to calculate binding energy changes (ΔΔG) caused by gamma 337 substitution.
- Structural biology : X-ray crystallography of recombinant gamma337Lys fragments.
This combination explains how a single substitution causes polymerization defects and altered calcium binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
